molecular formula C11H18N2O2 B2433105 N-(1-Ethoxypiperidin-4-yl)but-2-ynamide CAS No. 2411257-92-4

N-(1-Ethoxypiperidin-4-yl)but-2-ynamide

Cat. No. B2433105
CAS RN: 2411257-92-4
M. Wt: 210.277
InChI Key: DGCKFBKZJITDRR-UHFFFAOYSA-N
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Description

N-(1-Ethoxypiperidin-4-yl)but-2-ynamide, also known as EBIO, is a chemical compound that has been widely used in scientific research. It is a potent activator of calcium-activated potassium channels and has been found to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(1-Ethoxypiperidin-4-yl)but-2-ynamide involves its interaction with calcium-activated potassium channels. It has been found to bind to a specific site on the channel, leading to an increase in channel opening probability. This results in an increase in potassium efflux from the cell, leading to hyperpolarization of the membrane potential.
Biochemical and Physiological Effects:
N-(1-Ethoxypiperidin-4-yl)but-2-ynamide has been found to have a variety of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as acetylcholine and dopamine, as well as to inhibit the release of norepinephrine. It has also been found to have vasodilatory effects, leading to a decrease in blood pressure. Additionally, N-(1-Ethoxypiperidin-4-yl)but-2-ynamide has been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1-Ethoxypiperidin-4-yl)but-2-ynamide in lab experiments is its potency and specificity for calcium-activated potassium channels. This allows researchers to study the effects of channel activation without the need for more general potassium channel activators. However, one limitation of using N-(1-Ethoxypiperidin-4-yl)but-2-ynamide is its potential toxicity at high concentrations. Careful dosing and monitoring are necessary to ensure the safety of lab animals and researchers.

Future Directions

There are many potential future directions for research on N-(1-Ethoxypiperidin-4-yl)but-2-ynamide. One area of interest is its potential therapeutic applications, particularly in the treatment of hypertension and inflammation. Additionally, further research is needed to fully understand the mechanism of action of N-(1-Ethoxypiperidin-4-yl)but-2-ynamide and its effects on calcium-activated potassium channels. Finally, the development of more potent and selective N-(1-Ethoxypiperidin-4-yl)but-2-ynamide analogs could lead to new insights into the role of these channels in physiology and disease.

Synthesis Methods

N-(1-Ethoxypiperidin-4-yl)but-2-ynamide can be synthesized using a variety of methods. One of the most common methods is the reaction of 4-piperidone with ethyl propiolate in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure N-(1-Ethoxypiperidin-4-yl)but-2-ynamide.

Scientific Research Applications

N-(1-Ethoxypiperidin-4-yl)but-2-ynamide has been used extensively in scientific research due to its ability to activate calcium-activated potassium channels. These channels are involved in a variety of physiological processes, including the regulation of membrane potential, neurotransmitter release, and smooth muscle contraction. N-(1-Ethoxypiperidin-4-yl)but-2-ynamide has been found to have a variety of effects on these channels, including increasing their open probability and shifting their voltage dependence.

properties

IUPAC Name

N-(1-ethoxypiperidin-4-yl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-3-5-11(14)12-10-6-8-13(9-7-10)15-4-2/h10H,4,6-9H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCKFBKZJITDRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCON1CCC(CC1)NC(=O)C#CC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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